molecular formula C12H10N2 B146024 4,4'-Vinylenedipyridine CAS No. 13362-78-2

4,4'-Vinylenedipyridine

Cat. No.: B146024
CAS No.: 13362-78-2
M. Wt: 182.22 g/mol
InChI Key: MGFJDEHFNMWYBD-OWOJBTEDSA-N
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Description

4,4’-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is an organic compound with the molecular formula C12H10N2. It is a derivative of pyridine and features a vinylene group connecting two pyridine rings. This compound is of significant interest due to its versatile applications in coordination chemistry, organic synthesis, and material science.

Safety and Hazards

4,4’-Vinylenedipyridine can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The protonation-controlled conductance switching of 4,4’-Vinylenedipyridine molecular junctions provides a promising way to realize multifunctional devices in organic spintronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Vinylenedipyridine can be synthesized through various methods, including the Wittig reaction, nucleophilic substitution reaction, and the McMurry reaction. One common synthetic route involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde under specific conditions to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Vinylenedipyridine typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Vinylenedipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the vinylene group into different functional groups.

    Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce saturated compounds .

Comparison with Similar Compounds

    4,4’-Bipyridine: Similar to 4,4’-Vinylenedipyridine but lacks the vinylene group.

    4,4’-Trimethylenedipyridine: Contains a trimethylene group instead of a vinylene group.

    2,2’-Bipyridine: Features two pyridine rings connected at the 2-position.

Uniqueness: 4,4’-Vinylenedipyridine is unique due to its vinylene linkage, which imparts distinct electronic and structural properties. This makes it particularly useful in the synthesis of coordination compounds and materials with specific electronic characteristics .

Properties

IUPAC Name

4-[(E)-2-pyridin-4-ylethenyl]pyridine
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InChI

InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+
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InChI Key

MGFJDEHFNMWYBD-OWOJBTEDSA-N
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Canonical SMILES

C1=CN=CC=C1C=CC2=CC=NC=C2
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Isomeric SMILES

C1=CN=CC=C1/C=C/C2=CC=NC=C2
Source PubChem
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Molecular Formula

C12H10N2
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DSSTOX Substance ID

DTXSID201014763
Record name trans-4,4'-Vinylenedipyridine
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Molecular Weight

182.22 g/mol
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Physical Description

Tan crystalline powder; [Acros Organics MSDS]
Record name trans-1,2-Bis(4-pyridyl)ethylene
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CAS No.

13362-78-2, 1135-32-6
Record name trans-1,2-Bis(4-pyridyl)ethylene
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Record name 1,2-Di(4-pyridyl)ethylene
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Record name Pyridine, 4,4'-(1E)-1,2-ethenediylbis-
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Record name 4,4'-Vinylenedipyridine
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Record name trans-4,4'-Vinylenedipyridine
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Record name trans-4,4'-vinylenedipyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-di(4-pyridyl)ethylene?

A1: The molecular formula of 1,2-di(4-pyridyl)ethylene is C12H10N2, and its molecular weight is 182.22 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize dpe and its complexes?

A2: Common techniques include:

  • Single-crystal X-ray diffraction: Provides detailed structural information of the crystalline framework formed by dpe with metal ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Powder X-ray diffraction (PXRD): Confirms the bulk phase purity of synthesized materials and investigates structural changes upon guest inclusion or external stimuli. [, , ]
  • Infrared (IR) spectroscopy: Identifies characteristic functional groups and their interactions within the framework, such as C=N stretching vibrations in dpe. [, , , , , ]
  • NMR Spectroscopy: Used to study the solution-state behavior of dpe, its interactions with other molecules, and the dynamics of complex formation. [, , , ]
  • UV-Vis spectroscopy: Characterizes the electronic transitions within the dpe molecule and its metal complexes, providing insights into ligand-metal interactions. [, , , ]
  • Fluorescence spectroscopy: Used to investigate the luminescence properties of dpe-containing materials and their potential for sensing applications. [, , , , , , , ]
  • Raman spectroscopy: Provides complementary information to IR spectroscopy, particularly useful for studying lattice vibrations and guest-host interactions. [, , ]

Q3: How does dpe act as a building block in coordination polymers?

A3: Dpe acts as a bridging ligand, connecting metal centers through its two nitrogen atoms, which possess lone pairs of electrons. This bridging ability facilitates the formation of diverse architectures, ranging from one-dimensional chains to complex three-dimensional networks. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What factors influence the structural diversity of coordination polymers incorporating dpe?

A4: The final structure is influenced by a variety of factors, including:

  • Choice of metal ion: Different metal ions possess distinct coordination geometries, influencing the overall framework topology. [, , , , , , , , , , , , , , , , ]
  • Anions present: The counterions used during synthesis can play a templating role or occupy voids within the framework, affecting the final structure and properties. [, , ]
  • Presence of co-ligands: Combining dpe with other ligands, especially carboxylates, introduces structural diversity by offering additional coordination sites and influencing the overall charge balance. [, , , , , , , , , , , , , , , , , , , , ]
  • Synthetic conditions: Factors like solvent, temperature, and reaction time can influence the self-assembly process and lead to different crystalline forms or polymorphs. [, , , , ]

Q5: What are some notable applications of coordination polymers containing dpe?

A5: Dpe-based coordination polymers are investigated for applications such as:

  • Gas storage and separation: The porous nature of some frameworks enables the selective adsorption of specific gases, such as CO2 or ethylene. [, ]
  • Fluorescence sensing: The presence of dpe and other aromatic ligands can impart luminescent properties, which can be modulated upon interaction with analytes, allowing for the detection of specific molecules or ions. [, , , ]
  • Catalysis: The metal centers in coordination polymers can act as catalytic sites, and the framework can provide a confined environment for selective reactions. []
  • Vapochromism: Some dpe-based complexes exhibit color changes upon exposure to different solvent vapors, offering potential as sensors. []

Q6: How does the conformation of dpe influence the properties of coordination polymers?

A6: Dpe can adopt both cis and trans conformations. The trans form, with its linear geometry, is more commonly observed in coordination polymers, promoting the formation of extended structures. [, ] The conformation can influence the pore size and shape, affecting gas adsorption properties, and impact the degree of π-π stacking interactions, affecting electronic and optical properties. [, , ]

Q7: How do interpenetration and polymorphism affect the properties of dpe-based coordination polymers?

A7:

  • Interpenetration, where multiple networks are entangled without sharing covalent bonds, can significantly reduce the void space within the framework, impacting gas adsorption capacity. [, ]
  • Polymorphism, the existence of multiple crystal structures with the same chemical composition, can lead to variations in pore size, shape, and overall stability, influencing gas sorption and mechanical properties. [, ]

Q8: How does the presence of dpe affect the luminescence properties of coordination polymers?

A8: Dpe can contribute to luminescence through:

  • Ligand-centered emission: The aromatic nature of dpe allows for intrinsic fluorescence. [, , ]
  • Antenna effect: Dpe can act as an antenna, absorbing light and transferring energy to metal centers or other ligands, enhancing their emission. [, ]
  • Structural influence: The rigid and extended conformation of dpe within the framework can restrict molecular motions, potentially leading to enhanced luminescence efficiency by reducing non-radiative decay pathways. []

Q9: How can the sensing properties of dpe-containing materials be tuned?

A9: Sensitivity and selectivity can be tailored through:

  • Choice of metal ion: Different metal ions can exhibit distinct affinities for specific analytes, influencing the sensor's selectivity. []
  • Modification of dpe: Introducing substituents onto the dpe framework can modify its electronic properties and, consequently, its interactions with analytes, impacting sensitivity and selectivity. []
  • Incorporation of additional functional groups: Co-ligands with specific functionalities can be incorporated to introduce additional binding sites for target analytes. []

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